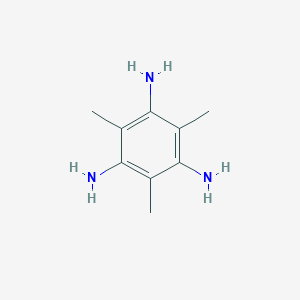

2,4,6-Trimethylbenzene-1,3,5-triamine

Description

2,4,6-Trimethylbenzene-1,3,5-triamine (CAS: 4380-92-1) is an aromatic triamine with a benzene core substituted by three methyl groups at the 2, 4, and 6 positions and three amine groups at the 1, 3, and 5 positions. Its molecular formula is C₉H₁₅N₃ (molecular weight: 165.24 g/mol) . The compound is characterized by its symmetrical structure, which enhances its utility in polymer synthesis and coordination chemistry. It serves as a precursor for porous organic polymers (POPs) and metal-organic framework (MOF) composites due to its ability to form stable networks via condensation reactions with aldehydes or other electrophiles .

Propriétés

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLBKLRRAALOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine can be achieved through several methods:

-

Nitration and Reduction: : One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trinitromesitylene, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

-

Amination of Mesitylene: : Another approach involves the direct amination of mesitylene using ammonia or an amine source in the presence of a catalyst. This method may require high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and nitric acid.

-

Reduction: : Reduction reactions can convert nitro derivatives back to amines. Reducing agents such as hydrogen gas and metal catalysts are typically used.

-

Substitution: : The amino groups in this compound can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.

Reduction: Hydrogen gas, palladium on carbon, and other metal catalysts.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Amides, secondary amines, and other substituted products.

Applications De Recherche Scientifique

Pharmaceutical Applications

2,4,6-Trimethylbenzene-1,3,5-triamine serves as a precursor for various pharmaceutical compounds. Notably:

- Synthesis of Anti-Spasmodic Agents : It is utilized in the synthesis of TRIMETHYL PHLOROGLUCINOL (CAS: 4463-03-0), an important anti-spasmodic medication . This application highlights its role in drug development and therapeutic formulations.

Materials Science

The compound's unique properties make it valuable in materials science:

- Nucleating Agent : It has been identified as an efficient nucleating agent for isotactic polypropylene, enhancing the material's thermal stability and crystalline properties .

- Covalent Organic Frameworks (COFs) : Due to its trifunctionality, it plays a critical role in the construction of COFs, which are important for gas storage and separation technologies .

Supramolecular Chemistry

This compound is also significant in supramolecular chemistry:

- Supermolecular Liquid Crystals : It has been employed to build supermolecular disc liquid crystal materials that exhibit unique optical properties .

Environmental Applications

The compound's synthesis methods have been explored for their environmental impact:

- Green Chemistry : Recent studies emphasize the need for environmentally friendly synthetic methods to produce this compound efficiently while minimizing waste and hazardous by-products .

Data Table of Applications

Case Study 1: Synthesis of TRIMETHYL PHLOROGLUCINOL

In a study published in Amiment Pharmacology and Therapeutics, researchers demonstrated the effective use of this compound as a precursor for synthesizing TRIMETHYL PHLOROGLUCINOL. The reaction conditions were optimized to enhance yield while maintaining safety standards due to the compound's reactivity.

Case Study 2: Nucleation in Polypropylene

A study published in Macromolecular Materials and Engineering explored the use of mesitylene triamine as a nucleating agent in isotactic polypropylene. The results indicated significant improvements in thermal stability and crystallization rates when mesitylene triamine was incorporated into the polymer matrix.

Case Study 3: Green Synthesis Approaches

Research highlighted in Supramolecular Chemistry focused on developing greener synthetic routes for producing mesitylene triamine. The study emphasized using hydrazine hydrate as a reducing agent due to its safety profile compared to hydrogen gas.

Mécanisme D'action

The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Core Framework

- Benzene vs. Triazine : The benzene core in this compound provides greater thermal stability compared to triazine-based analogs like melamine, which hydrolyzes under acidic/basic conditions to release cyanuric acid .

- Substituent Effects : Methyl groups in this compound enhance hydrophobicity and steric bulk, favoring applications in gas-selective MOFs . In contrast, phenyl or halogenated substituents in triazine derivatives (e.g., TBAT, TCAT) improve π-π interactions for biological target binding .

Activité Biologique

2,4,6-Trimethylbenzene-1,3,5-triamine (commonly known as mesitylene triamine) is an organic compound characterized by its unique structure featuring three amino groups and three methyl groups. This compound has garnered attention in various fields including medicinal chemistry, biological research, and industrial applications due to its distinctive chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of three amino groups at the 1, 3, and 5 positions allows for significant reactivity and interaction with biological molecules.

Key Properties:

- Molecular Weight: 165.23 g/mol

- Solubility: The trihydrochloride form enhances solubility in aqueous solutions.

- Reactivity: Capable of undergoing oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily stems from its ability to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions facilitated by its amino groups. This compound can influence various biochemical pathways by modulating enzyme activity or participating in redox reactions that alter cellular oxidative states.

Enzyme Interactions

Research indicates that this compound can serve as a useful probe in studying enzyme interactions. Its amino groups allow it to bind to active sites on enzymes or modify protein structures. For instance:

- Enzyme Inhibition: Studies have shown that it can inhibit certain enzyme activities by binding to their active sites.

- Protein Modification: The compound can facilitate post-translational modifications of proteins, impacting their function and stability.

Medicinal Chemistry

This compound is being explored for potential pharmaceutical applications:

- Drug Development: Its structure provides a scaffold for designing new therapeutic agents targeting specific biological pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Research Findings

Recent studies have highlighted the diverse applications and biological activities of this compound:

Case Studies

- Enzyme Inhibition Study : A study published in the Journal of Biological Chemistry reported that this compound inhibited the activity of certain proteases by binding competitively at their active sites. This inhibition was quantified using kinetic assays revealing an IC50 value indicative of moderate potency.

- Antimicrobial Research : Another research project highlighted its effectiveness against Staphylococcus aureus, showing a significant reduction in bacterial growth when treated with varying concentrations of the compound. The study concluded that the compound could be a candidate for developing new antimicrobial agents.

Q & A

Basic: What safety protocols are recommended for handling 2,4,6-Trimethylbenzene-1,3,5-triamine in laboratory settings?

Answer:

Handling this compound requires adherence to strict safety measures due to its acute toxicity and irritant properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- First Aid:

- Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Inhalation: Move to fresh air and seek immediate medical attention due to potential respiratory toxicity .

- Storage: Keep in a cool, dry place away from oxidizers. Label containers with GHS hazard statements (H302, H312, H315, H319) .

Basic: What synthetic routes are available for this compound?

Answer:

While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous strategies for triamine scaffolds include:

- Reductive Amination: Reduction of nitro intermediates (e.g., 2,4,6-trinitrotoluene derivatives) using catalysts like Pd/C or Raney Ni under hydrogen atmosphere.

- Triazide Conversion: describes a triamine scaffold synthesized from a triazide precursor via Staudinger reaction, suggesting a pathway involving azide intermediates .

- Condensation Reactions: Similar to melamine derivatives (e.g., Schiff base formation with aldehydes), functionalization via refluxing with aromatic aldehydes in ethanol/water mixtures could be explored .

Advanced: How can this compound be functionalized to develop bioactive derivatives?

Answer:

Functionalization strategies focus on leveraging its triamine structure for pharmacological applications:

- Schiff Base Formation: React with aldehydes/ketones to form imine linkages. For example, condensation with 4-dimethylaminobenzaldehyde yields derivatives with potential antimicrobial activity .

- Coordination Chemistry: Use as a ligand for metal complexes (e.g., with Cu²⁺ or Zn²⁺) to enhance bioactivity. Similar triazine-triamine derivatives exhibit efficacy against bacterial pathogens .

- Heterocyclic Modifications: Introduce benzothiazole or oxazepine moieties via nucleophilic substitution, as demonstrated in for enhancing solubility and target specificity .

Advanced: What analytical methods validate the purity and structural integrity of this compound?

Answer:

- Spectroscopy:

- Chromatography:

- HPLC: Assess purity using C18 columns with UV detection at 254 nm .

- Thermal Analysis:

- Melting Point: Compare observed values (e.g., 275°C for related derivatives) to literature standards .

- Elemental Analysis: Verify C, H, N content against theoretical values (e.g., C₉H₁₅N₃: C 67.05%, H 9.38%, N 23.57%) .

Advanced: How does structural modification impact its reactivity in polymer synthesis?

Answer:

The triamine structure enables crosslinking in polymer networks:

- Co-Polymerization: React with formaldehyde and phenol to form thermosetting resins, analogous to melamine-formaldehyde polymers. These exhibit high thermal stability and mechanical strength .

- Dendrimer Scaffolds: Functionalize with ethylene/propylene diamine via SN2 reactions to create branched architectures for drug delivery or catalysis .

- Flame Retardancy: Phosphorylation (e.g., using polyphosphoric acid) enhances flame-retardant properties in polyurethane foams, as seen in melamine-phosphate derivatives .

Advanced: What contradictions exist in toxicity data for this compound?

Answer:

- Acute Toxicity: classifies it as harmful if swallowed (H302) and fatal if inhaled (H330), while (for melamine) notes lower oral toxicity (LD₅₀ > 3 g/kg in rats). This discrepancy suggests route-dependent toxicity, necessitating route-specific safety assessments .

- Carcinogenicity: Some triamine derivatives are flagged for urinary tract toxicity ( ), but no direct data exists for the benzene-triamine analog. Extrapolate cautiously from structurally related compounds .

Advanced: What computational methods predict its interactions in supramolecular systems?

Answer:

- Molecular Docking: Simulate binding with DNA or proteins using software like AutoDock Vina. For example, triazine-triamine derivatives show affinity for nucleic acids via hydrogen bonding .

- DFT Calculations: Optimize geometry and electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity in MOF synthesis or catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.